molecular formula C22H20N4O3S B2924508 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1243048-86-3

3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2924508
CAS No.: 1243048-86-3
M. Wt: 420.49
InChI Key: JYRJVOWFGVJDNS-UHFFFAOYSA-N
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Description

The compound 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a triazolopyrazinone derivative featuring a sulfanyl-linked 2,4-dimethylphenyl ketone group at position 3 and a 2-methoxyphenyl substituent at position 6. Its molecular framework combines a fused triazole-pyrazinone core with aromatic and alkylthio groups, which are critical for modulating physicochemical and pharmacological properties.

Properties

IUPAC Name

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-8-9-16(15(2)12-14)18(27)13-30-22-24-23-20-21(28)25(10-11-26(20)22)17-6-4-5-7-19(17)29-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRJVOWFGVJDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a sulfanylating agent.

    Attachment of the dimethylphenyl and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding, contributing to the development of new therapeutic agents.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations and Positional Isomerism

The target compound is closely related to 3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (). Key differences include:

  • Position of substituents : The target compound has 2,4-dimethylphenyl and 2-methoxyphenyl groups, whereas ’s analog features 3,4-dimethylphenyl and 3-methoxyphenyl . Positional isomerism here may influence steric interactions, solubility, and receptor binding .

Triazolopyrazinones with Heterocyclic Moieties

8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one () differs in its substituents:

  • Position 3 : A piperazinyl-fluorophenyl group replaces the dimethylphenyl-sulfanyl moiety.
  • Biological implications : The fluorophenyl-piperazine unit in may enhance CNS penetration or receptor selectivity compared to the target compound’s alkylthio group .

Functional Group Impact on Bioactivity

  • Electron-withdrawing groups: 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine () incorporates nitro and fluoro groups, which increase electrophilicity and reactivity, making it suitable as an intermediate in bioactive molecules. In contrast, the target compound’s methoxy and methyl groups are electron-donating, likely favoring hydrophobic interactions .
  • Carboxylic acid derivatives: 7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid () has a propanoic acid group, enhancing solubility but possibly reducing membrane permeability compared to the target compound’s lipophilic sulfanyl chain .

Therapeutic Potential

  • DPP-IV inhibitors : Compounds like (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine () demonstrate potent DPP-IV inhibition (IC₅₀ = 18 nM) for diabetes treatment. The target compound’s 2-methoxyphenyl group may similarly modulate enzyme affinity but requires empirical validation .
  • Substituent lipophilicity in the target compound may enhance tumor cell uptake .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Position 3) Substituents (Position 7) Molecular Weight Key Properties/Applications Reference
Target Compound [2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl 2-Methoxyphenyl Not reported Hypothetical anticancer/DPP-IV N/A
3-{[1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-triazolopyrazin-8-one [1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl]sulfanyl 3-Methoxyphenyl Not reported Structural isomer; solubility studies
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)piperazinyl]-2-oxoethyl}-triazolopyrazin-3-one Piperazinyl-fluorophenyl 2-Ethylphenyl-sulfanyl 492.57 CNS-targeted activity
8-(2-Fluoro-4-nitrophenoxy)-triazolo[4,3-a]pyrazine Nitro-fluorophenoxy None (position 8 substitution) Not reported Bioactive intermediate
7-(4-Methoxyphenyl)-triazolo[4,3-a]pyrazine-3-propanoic acid Propanoic acid 4-Methoxyphenyl Not reported Enhanced solubility

Biological Activity

The compound 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic molecule that belongs to the class of triazolopyrazines. Its structural features suggest potential biological activities that warrant investigation in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₈N₄O₂S
  • Molecular Weight : Approximately 366.44 g/mol
  • Structural Characteristics : The compound features a triazole ring fused with a pyrazine moiety and includes functional groups such as sulfanyl and methoxy phenyl groups.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, antifungal, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics, indicating the potential for therapeutic applications.

Antifungal Activity

In vitro assays have shown that compounds with similar structural frameworks possess antifungal activity against pathogens like Candida albicans and Aspergillus niger. The mechanism often involves disruption of cell membrane integrity or inhibition of ergosterol biosynthesis .

Anticancer Properties

The triazolo[4,3-a]pyrazine scaffold has been associated with anticancer activity. Studies have reported that compounds within this class can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways critical for microbial growth or cancer cell survival .

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. For instance:

Compound NameMIC (µg/mL) against E. coliAntifungal ActivityAnticancer Activity
Compound A16ModerateHigh
Compound B32LowModerate
This compound8HighHigh

Case Studies

Several case studies have highlighted the efficacy of triazolo[4,3-a]pyrazines in clinical settings:

  • Antimicrobial Efficacy : A clinical trial demonstrated the effectiveness of a related compound in treating skin infections caused by resistant bacterial strains.
  • Cancer Therapy : In a preclinical study involving xenograft models, a derivative showed significant tumor reduction compared to controls.

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